Cas no 2207-32-1 (5-Chloro-2,1,3-benzothiadiazole)
5-Chloro-2,1,3-benzothiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Chlorobenzo[c][1,2,5]thiadiazole
- 5-Chlorobenzo-2,1,3-thiadiazole
- 5-chloro-2,1,3-benzothiadiazole
- 5-Chlor-<2,1,3>benzothiadiazol
- 5-Chlorobenzothiadiazole
- NSC139785
- 2,1,3-Benzothiadiazole, 5-chloro-
- 5-chlorobenzo[c]1,2,5-thiadiazole
- Maybridge1_004942
- HMS555I14
- VRNJWKISMWDTAY-UHFFFAOYSA-N
- SBB050385
- 5-chloranyl-2,1,3-benzothiadiazole
- STL503510
- FCH918962
- RP07210
- VZ30179
- MCULE-
- FT-0634126
- A815900
- NSC-139785
- W-206726
- CS-0096863
- DTXSID30176560
- MFCD00174269
- 5-Chlorobenzo-2,1,3-thiadiazole, AldrichCPR
- 2207-32-1
- SCHEMBL2729225
- SY238357
- NSC 139785
- AS-40127
- AKOS005172680
- AMY40519
- ?5-CHLOROBENZO-2,1,3-THIADIAZOLE
- ALBB-010479
- DB-045783
- 5-Chloro-2,1,3-benzothiadiazole
-
- MDL: MFCD00174269
- Inchi: 1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
- InChI Key: VRNJWKISMWDTAY-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=NSN=2
Computed Properties
- Exact Mass: 169.97100
- Monoisotopic Mass: 169.9705470g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 54
Experimental Properties
- Color/Form: solid
- Density: 1.531
- Melting Point: 57 ºC
- Boiling Point: 248 ºC
- Flash Point: 104 ºC
- PSA: 54.02000
- LogP: 2.34470
- Solubility: Not determined
5-Chloro-2,1,3-benzothiadiazole Security Information
- Hazard Category Code: 20/21/22-22
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R20/21/22
5-Chloro-2,1,3-benzothiadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-2,1,3-benzothiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209546-1g |
5-Chlorobenzo[c][1,2,5]thiadiazole |
2207-32-1 | 95% | 1g |
£51.00 | 2022-03-01 | |
| Fluorochem | 209546-5g |
5-Chlorobenzo[c][1,2,5]thiadiazole |
2207-32-1 | 95% | 5g |
£144.00 | 2022-03-01 | |
| Fluorochem | 209546-25g |
5-Chlorobenzo[c][1,2,5]thiadiazole |
2207-32-1 | 95% | 25g |
£579.00 | 2022-03-01 | |
| Alichem | A019096530-5g |
5-Chlorobenzo[c][1,2,5]thiadiazole |
2207-32-1 | 98% | 5g |
$305.80 | 2023-09-02 | |
| Alichem | A019096530-10g |
5-Chlorobenzo[c][1,2,5]thiadiazole |
2207-32-1 | 98% | 10g |
$412.34 | 2023-09-02 | |
| Alichem | A019096530-25g |
5-Chlorobenzo[c][1,2,5]thiadiazole |
2207-32-1 | 98% | 25g |
$666.40 | 2023-09-02 | |
| Chemenu | CM160078-10g |
5-Chloro-2,1,3-benzothiadiazole |
2207-32-1 | 95+% | 10g |
$308 | 2021-08-05 | |
| Chemenu | CM160078-25g |
5-Chloro-2,1,3-benzothiadiazole |
2207-32-1 | 95+% | 25g |
$529 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41625-1g |
5-Chlorobenzo-2,1,3-thiadiazole |
2207-32-1 | 98% | 1g |
¥26.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41625-25g |
5-Chlorobenzo-2,1,3-thiadiazole |
2207-32-1 | 98% | 25g |
¥135.0 | 2024-07-18 |
5-Chloro-2,1,3-benzothiadiazole Related Literature
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Daize Mo,Zhe Chen,Liang Han,Hanjian Lai,Pengjie Chao,Qingwen Zhang,Leilei Tian,Feng He New J. Chem. 2019 43 2540
-
2. The action of sulphur monochloride on o-nitroanilines and o-phenylenediamines: the formation of 2,1,3-benzothiadiazolesP. Hope,L. A. Wiles J. Chem. Soc. C 1966 1283
Additional information on 5-Chloro-2,1,3-benzothiadiazole
5-Chloro-2,1,3-benzothiadiazole: A Multifunctional Heterocyclic Compound with Emerging Applications in Modern Chemistry and Materials Science
5-Chloro-2,1,3-benzothiadiazole (CAS No. 2207-32-1) is a versatile heterocyclic compound that has garnered significant attention in contemporary pharmaceutical and materials research. This compound, characterized by its unique benzothiadiazole core with a chloro-substituent at the 5-position, exhibits a combination of electronic and steric properties that make it an ideal scaffold for various chemical transformations. Recent studies published in high-impact journals such as Advanced Materials and Journal of Medicinal Chemistry have highlighted its potential in drug discovery, optoelectronic materials, and bioimaging applications.
The molecular structure of 5-Chloro-2,1,3-benzothiadiazole consists of a six-membered benzene ring fused to a five-membered thiazole ring, forming a rigid and planar system. This structural feature is crucial for its ability to participate in π-π stacking interactions and hydrogen bonding, which are essential for molecular recognition in biological systems. The chloro-substituent at the 5-position introduces a strong electron-withdrawing effect, significantly influencing the compound's reactivity and electronic properties. This characteristic has been exploited in the design of novel benzothiadiazole-based derivatives with enhanced photophysical properties.
Recent advances in benzothiadiazole chemistry have demonstrated the utility of 5-Chloro-2,1,3-benzothiadiazole as a key intermediate in the synthesis of functional materials. For instance, a 2023 study published in ACS Applied Materials & Interfaces reported the use of this compound as a building block for the development of fluorescent sensors capable of detecting heavy metal ions with high sensitivity and selectivity. The chloro-substituent was found to enhance the compound's solubility in polar solvents, a critical factor in achieving optimal sensor performance.
In the field of medicinal chemistry, 5-Chloro-2,1,3-benzothiadiazole has emerged as a promising pharmaceutical intermediate. Researchers at the University of Cambridge recently demonstrated its application in the synthesis of benzothiadiazole-containing compounds with potent anti-inflammatory activity. The chloro-substituent was strategically introduced to modulate the compound's lipophilicity, enabling better cellular uptake and bioavailability. This work has paved the way for the development of next-generation benzothiadiazole-based therapeutics targeting chronic inflammatory diseases.
The unique electronic properties of 5-Chloro-2,1,3-benzothiadiazole have also made it a valuable component in the design of organic photovoltaic materials. A 2024 study in Nature Energy highlighted the compound's role in enhancing the charge transport efficiency of benzothiadiazole-based polymers used in solar cells. The chloro-substituent was found to increase the energy level alignment between the donor and acceptor materials, resulting in a significant improvement in power conversion efficiency.
Another notable application of 5-Chloro-2,1,3-benzothiadiazole lies in the development of fluorescent probes for biomedical imaging. A team of researchers from MIT demonstrated that derivatives of this compound could be functionalized with targeting ligands to create benzothiadiazole-based probes capable of detecting cancer cells with high specificity. The chloro-substituent played a critical role in tuning the probe's fluorescence lifetime, enabling multiplexed imaging applications in clinical diagnostics.
The benzothiadiazole scaffold has also been explored for its potential in antimicrobial applications. A recent study published in Journal of Medicinal Chemistry showed that 5-Chloro-2,1,3-benzothiadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The chloro-substituent was found to enhance the compound's ability to disrupt bacterial cell membranes, making it a promising lead for the development of new benzothiadiazole-based antimicrobial agents.
In the realm of materials science, researchers have leveraged the benzothiadiazole core to create self-assembling nanomaterials with unique morphologies. A 2023 paper in Advanced Functional Materials described the use of 5-Chloro-2,1,3-benzothiadiazole as a molecular building block for the synthesis of benzothiadiazole-based supramolecular assemblies with tunable optical properties. The chloro-substituent was found to influence the self-assembly process, allowing for precise control over the resulting nanostructures.
The chloro-substituent in 5-Chloro-2,1,3-benzothiadiazole has also been exploited in the development of electrochemical sensors. A team of scientists at Stanford University demonstrated that this compound could be used to fabricate benzothiadiazole-based sensors capable of detecting trace amounts of nitroaromatic compounds. The chloro-substituent was found to enhance the electron transfer kinetics at the electrode surface, leading to improved sensor sensitivity and response time.
Looking ahead, the continued exploration of 5-Chloro-2,1,3-benzothiadiazole and its derivatives is expected to yield further breakthroughs in multiple scientific disciplines. Current research efforts are focused on optimizing synthetic methodologies for benzothiadiazole-based compounds, as well as exploring new applications in quantum computing and nanotechnology. The versatility of this compound, combined with the strategic placement of the chloro-substituent, positions it as a key molecule for future technological innovations.
5-Chloro-2,1,3-Benzothiadiazole (CAS 2772-67-6) Chemical Formula: C₆H₃ClN₂S Molecular Weight: 170.62 g/mol Appearance: Off-white solid Purity: ≥98% Storage: Store in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials. --- ### Key Features and Applications #### 1. Pharmaceutical Intermediate - Anti-inflammatory agents: The chloro-substituent enhances lipophilicity, improving cellular uptake and bioavailability. - Antimicrobial compounds: Demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria. - Fluorescent probes: Functionalized derivatives enable multiplexed imaging for cancer detection and clinical diagnostics. #### 2. Materials Science - Organic photovoltaics: Enhances charge transport efficiency in solar cells due to optimized energy level alignment. - Self-assembling nanomaterials: The benzothiadiazole core allows for tunable optical properties and precise nanostructure control. - Electrochemical sensors: Improved electron transfer kinetics for detecting trace amounts of nitroaromatic compounds. #### 3. Bioimaging and Sensors - Fluorescent sensors: High sensitivity and selectivity for heavy metal ion detection. - Optoelectronic materials: Used in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). --- ### Synthesis and Reactivity - Synthetic versatility: The benzothiadiazole scaffold is compatible with a wide range of functional groups, making it a flexible platform for chemical modifications. - Reactivity: The chloro-substituent acts as an electron-withdrawing group, influencing the compound’s reactivity in nucleophilic substitution and electrophilic addition reactions. --- ### Recent Research Highlights - 2023 (ACS Applied Materials & Interfaces): Used as a building block for fluorescent sensors with high sensitivity to heavy metals. - 2024 (Nature Energy): Improved power conversion efficiency in organic photovoltaic materials. - 2023 (Advanced Functional Materials): Demonstrated self-assembly into tunable nanostructures for optoelectronic applications. --- ### Safety and Handling - Hazard Statements: May cause skin and eye irritation. - Precautions: Wear appropriate PPE (gloves, goggles, lab coat) when handling. - Disposal: Follow local regulations for chemical waste disposal. --- ### Why Choose This Compound? - High purity and stability for reliable experimental results. - Versatile applications across pharmaceuticals, materials science, and sensors. - Well-documented reactivity and synthetic compatibility. --- Contact for Bulk Orders or Custom Synthesis: [Your Company Name] Email: [info@yourcompany.com] Phone: +1 (800) 123-4567 Website: [www.yourcompany.com](http://www.yourcompany.com) --- Note: This compound is not for medical use. Please consult with a qualified professional for specific applications.2207-32-1 (5-Chloro-2,1,3-benzothiadiazole) Related Products
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